Iodohippurate sodium I 123

Description

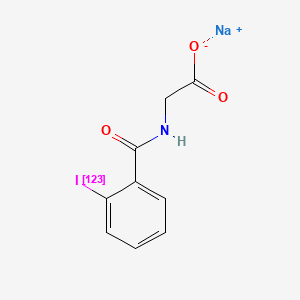

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

56254-07-0 |

|---|---|

Molecular Formula |

C9H7INNaO3 |

Molecular Weight |

323.05 g/mol |

IUPAC Name |

sodium;2-[(2-(123I)iodanylbenzoyl)amino]acetate |

InChI |

InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13);/q;+1/p-1/i10-4; |

InChI Key |

XYITYKDGJLHYPW-TWDNZPFZSA-M |

SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])[123I].[Na+] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |

Other CAS No. |

56254-07-0 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Iodohippurate Sodium I 123: Chemical Structure, Properties, and Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Iodohippurate Sodium I 123, a key radiopharmaceutical agent for renal function diagnostics. This document delves into its chemical structure, physicochemical properties, synthesis, quality control, and the physiological mechanisms underpinning its clinical application.

Chemical Identity and Physicochemical Properties

This compound, also known as Sodium ortho-iodohippurate (¹²³I), is a radioiodinated derivative of hippuric acid.[1][2] Its structure consists of a benzoyl group conjugated to glycine, with a radioactive iodine-123 atom attached to the ortho position of the benzene (B151609) ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | Glycine, N-[2-(iodo-¹²³I)benzoyl]-, monosodium salt |

| Synonyms | Sodium o-iodo-¹²³I-hippurate, ¹²³I-Hippuran |

| Chemical Formula | C₉H₇¹²³INNaO₃ |

| Molecular Weight | Approximately 325.05 g/mol |

| Appearance | Sterile, aqueous solution |

| pH | 3.5 - 8.5 |

| Radioactive Half-life of ¹²³I | 13.22 hours |

| Primary Gamma Emission | 159 keV |

| Radiochemical Purity | ≥ 96% |

Synthesis and Radiochemistry

The synthesis of this compound is typically achieved through an isotopic exchange reaction. This method involves the exchange of a non-radioactive iodine atom on the precursor molecule, ortho-iodohippuric acid (OIH), with a radioactive iodine-123 atom.

General Synthesis Protocol via Isotopic Exchange

While specific protocols are often proprietary, the general methodology involves the following steps:

-

Precursor Preparation : A sterile, aqueous solution of ortho-iodohippuric acid is prepared.

-

Radioiodination : High-purity Sodium Iodide I 123 is added to the precursor solution. The isotopic exchange is often facilitated by a catalyst, such as copper(II) sulfate (B86663) (CuSO₄), and may require heating.[3]

-

Purification : The resulting this compound is purified to remove unreacted radioiodine and other impurities. This is commonly achieved using chromatographic techniques.

-

Sterilization and Formulation : The purified product is sterilized, typically by filtration, and formulated in a suitable buffer for injection.

Quality Control

Ensuring the purity and identity of this compound is critical for patient safety and diagnostic accuracy. The quality control process involves several key analytical tests.

Table 2: Quality Control Parameters and Methods

| Parameter | Method | Specification |

| Radionuclidic Identity | Gamma-ray Spectroscopy | Major photopeak at 159 keV |

| Radionuclidic Purity | Gamma-ray Spectroscopy | Not less than 85% of total radioactivity is from ¹²³I |

| Radiochemical Purity | Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) | ≥ 96% as this compound |

| pH | Potentiometry | 3.5 - 8.5 |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | As per pharmacopeial limits |

| Sterility | Sterility Test | Must be sterile |

Experimental Protocol for Radiochemical Purity by TLC

This protocol is based on established pharmacopeial methods.[4]

-

Preparation of the Mobile Phase : A mixture of water, glacial acetic acid, butanol, and toluene (B28343) is prepared in a ratio of 1:4:20:80 (v/v/v/v).

-

Spotting : A small, measured volume of the this compound injection is spotted onto a TLC plate.

-

Development : The TLC plate is placed in a chromatography tank containing the mobile phase and allowed to develop until the solvent front has traveled a sufficient distance.

-

Detection : The distribution of radioactivity on the dried TLC plate is determined using a suitable radiation detector.

-

Analysis : The percentage of radioactivity corresponding to the this compound spot is calculated. Impurities such as free ¹²³I-iodide and ²-iodobenzoic acid are also quantified.

Mechanism of Action and Pharmacokinetics

This compound is primarily used for the evaluation of renal function, specifically effective renal plasma flow (ERPF). Following intravenous administration, it is rapidly cleared from the bloodstream by the kidneys.

Renal Excretion Pathway

The clearance of this compound from the blood is a two-step process involving glomerular filtration and active tubular secretion.[4]

-

Glomerular Filtration (approx. 20%) : A portion of the unbound drug is filtered from the blood in the glomeruli.

-

Tubular Secretion (approx. 80%) : The majority of the drug is actively transported from the peritubular capillaries into the tubular fluid by the proximal tubular cells. This active transport is mediated by organic anion transporters (OATs), primarily OAT1 and OAT3, located on the basolateral membrane of the tubular cells.[5][6][7]

Probenecid is a known inhibitor of OATs and can decrease the renal uptake of this compound.[4]

Biodistribution and Pharmacokinetics

After intravenous injection, this compound is rapidly distributed throughout the extracellular fluid. It exhibits reversible binding to plasma proteins (approximately 70%) and loose binding to erythrocytes (about 30%).[4] The maximum renal uptake typically occurs within 2-5 minutes post-administration.[4] Under normal renal function, about 70% of the administered dose is excreted in the urine within 30 minutes.[4]

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Primary Route of Elimination | Renal Excretion |

| Mechanism of Renal Excretion | Glomerular Filtration (~20%) and Tubular Secretion (~80%) |

| Plasma Protein Binding | Approximately 70% (reversible) |

| Erythrocyte Binding | Approximately 30% (loose) |

| Time to Peak Renal Uptake | 2 - 5 minutes |

| Urinary Excretion (30 min) | ~70% of injected dose (in normal renal function) |

| Hepatobiliary Excretion | < 0.4% (in normal renal function) |

Clinical Applications

The primary clinical application of this compound is in dynamic renal scintigraphy, also known as a renogram. This non-invasive imaging technique provides quantitative information about renal blood flow, glomerular filtration, and tubular function. It is used in the diagnosis and management of various renal disorders, including:

-

Renal artery stenosis

-

Obstructive uropathy

-

Evaluation of renal transplant function

-

Assessment of individual kidney function

Conclusion

This compound remains a valuable radiopharmaceutical for the assessment of renal function. Its chemical properties and pharmacokinetic profile, characterized by rapid renal clearance primarily through active tubular secretion, make it well-suited for dynamic renal imaging. A thorough understanding of its synthesis, quality control, and mechanism of action is essential for its safe and effective use in a clinical and research setting. This guide provides a foundational resource for professionals in nuclear medicine, radiopharmaceutical sciences, and drug development.

References

- 1. Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Injection [drugfuture.com]

- 3. A rapid quantitative method for the preparation of 123I-iodo-hippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. OAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 7. Human renal organic anion transporters: characteristics and contributions to drug and drug metabolite excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Renal Handling of Iodohippurate Sodium I-123: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodohippurate sodium I-123 (¹²³I-OIH) is a radiopharmaceutical agent renowned for its utility in the dynamic assessment of renal function, particularly the measurement of effective renal plasma flow (ERPF). Its mechanism of action within the kidneys is a finely tuned process involving both glomerular filtration and, more significantly, active tubular secretion. This technical guide provides an in-depth exploration of the physiological pathways governing the renal handling of ¹²³I-OIH, details the experimental protocols for its evaluation, and presents key quantitative data to support its application in research and clinical settings.

Introduction

Ortho-iodohippurate (OIH), labeled with iodine-123, serves as a valuable tool in nuclear medicine for the functional imaging of the kidneys. Its chemical structure is analogous to para-aminohippurate (PAH), a substance that has long been the gold standard for measuring renal plasma flow. The high renal extraction efficiency of ¹²³I-OIH makes it an excellent agent for evaluating tubular function and overall renal perfusion. Understanding the intricate mechanisms of its transport through the nephron is crucial for the accurate interpretation of renographic studies and for its application in drug development, particularly in assessing the renal handling of new chemical entities.

Mechanism of Action in the Kidneys

The renal excretion of Iodohippurate sodium I-123 is a rapid and efficient process, primarily mediated by the proximal tubules of the nephron. The overall mechanism can be dissected into two main components: glomerular filtration and active tubular secretion, with the latter being the dominant pathway.[1][2]

Glomerular Filtration

Approximately 20% of the ¹²³I-OIH that reaches the kidneys is freely filtered by the glomeruli.[1] The filtration is a passive process driven by the hydrostatic pressure gradient across the glomerular capillaries. A significant portion of ¹²³I-OIH is bound to plasma proteins (approximately 70%) and erythrocytes (about 30%), rendering it unavailable for filtration.[1]

Tubular Secretion

The majority of ¹²³I-OIH, around 80%, is actively secreted from the peritubular capillaries into the tubular lumen by the epithelial cells of the proximal tubules.[1] This active transport process is what accounts for the high extraction ratio of ¹²³I-OIH from the blood. The secretion involves a two-step process: uptake from the blood across the basolateral membrane and extrusion into the tubular fluid across the apical membrane.

Basolateral Uptake: The transport of ¹²³I-OIH from the blood into the proximal tubule cells is primarily mediated by the Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3).[3][4][5] These transporters are part of the SLC22A family and function as organic anion/dicarboxylate exchangers.[4][6] The uptake of the negatively charged iodohippurate into the cell occurs against an electrical gradient and is coupled to the efflux of an intracellular dicarboxylate, such as alpha-ketoglutarate.[6]

Apical Efflux: The mechanism for the movement of ¹²³I-OIH from the proximal tubule cell into the tubular lumen is less definitively characterized but is thought to involve other transporters on the apical membrane, potentially including members of the Multidrug Resistance-Associated Protein (MRP) family.[3][7]

The high efficiency of this combined filtration and secretion process results in a first-pass extraction rate of approximately 80%.[2]

Signaling and Transport Pathway Diagram

The following diagram illustrates the key steps in the renal handling of Iodohippurate sodium I-123.

Caption: Renal transport pathway of Iodohippurate sodium I-123.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the renal handling of Iodohippurate sodium I-123.

| Parameter | Value | Species | Reference |

| Renal Excretion | |||

| Glomerular Filtration | ~20% of total excretion | Human | [1] |

| Tubular Secretion | ~80% of total excretion | Human | [1] |

| Pharmacokinetics | |||

| Plasma Protein Binding | ~70% | Human | [1] |

| Erythrocyte Binding | ~30% | Human | [1] |

| Clearance and Extraction | |||

| Renal Plasma Clearance | 518 ± 142 mL/min/1.73 m² | Normal Children | [8] |

| Single Kidney Clearance | 306 ± 22 mL/min/1.73 m² | Normal Children | [9] |

| Extraction Ratio (vs PAH) | 0.86 | Dog | [10] |

| First-Pass Extraction Rate | ~80% | Human | [2] |

| Transport Kinetics (PAH as surrogate) | |||

| Km for uptake | 123 µM | Mature Mouse | [11][12] |

| Vmax for uptake | 0.926 µmol/g/30 min | Mature Mouse | [11][12] |

| TmPAH (tubular maximum) | ~0.4 mg/kg/min | Beagle Dog | [13] |

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to characterize the renal handling of Iodohippurate sodium I-123 and its analog, p-aminohippurate (B12120003) (PAH).

Measurement of Effective Renal Plasma Flow (ERPF) using ¹²³I-OIH

This protocol describes a common method for determining ERPF using gamma camera imaging.

Caption: Experimental workflow for ERPF measurement with ¹²³I-OIH.

Detailed Steps:

-

Patient Preparation: Ensure the patient is well-hydrated to promote urine flow. The patient is positioned supine with the gamma camera placed over the kidneys.

-

Radiopharmaceutical Administration: A calibrated dose of Iodohippurate sodium I-123 is administered as an intravenous bolus.

-

Data Acquisition: Dynamic scintigraphic images are acquired continuously for 20 to 30 minutes. This allows for the visualization of the tracer's transit through the renal parenchyma and collecting system.

-

Data Analysis:

-

Regions of interest (ROIs) are drawn around each kidney and a suitable background area (such as the heart or sub-renal region).

-

Time-activity curves (renograms) are generated from the ROIs, plotting radioactivity versus time.

-

The renal uptake of the tracer during the first 1-2 minutes after injection is used to calculate the ERPF. Various validated methods, such as the slope-intercept method with plasma samples or camera-based techniques, can be employed.[14]

-

In Vitro Measurement of OAT-Mediated Transport

This protocol outlines a general procedure for studying the transport of iodohippurate or a surrogate in cells expressing organic anion transporters.

-

Cell Culture: Culture a suitable cell line (e.g., HEK293, CHO) stably transfected with the gene for the transporter of interest (e.g., human OAT1 or OAT3).

-

Uptake Assay:

-

Plate the cells in multi-well plates and grow to confluence.

-

Wash the cells with a pre-warmed buffer.

-

Incubate the cells with a solution containing a known concentration of ¹²³I-OIH or a fluorescent OAT substrate for a specified time course (e.g., 2, 5, 10, 15 minutes).

-

To determine the Km and Vmax, perform the uptake assay with varying substrate concentrations.

-

To confirm specificity, conduct parallel experiments in the presence of known OAT inhibitors, such as probenecid.[15]

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells to release the intracellular contents.

-

-

Quantification:

-

Measure the amount of accumulated substrate in the cell lysate using a gamma counter (for radiolabeled compounds) or a fluorescence plate reader.

-

Normalize the uptake to the protein concentration of the cell lysate.

-

-

Data Analysis:

-

Plot the substrate uptake over time to determine the initial rate of transport.

-

Use non-linear regression analysis of the concentration-dependent uptake data to calculate the Michaelis-Menten constants (Km and Vmax).

-

Conclusion

The renal handling of Iodohippurate sodium I-123 is a complex yet well-characterized process dominated by active tubular secretion via OAT1 and OAT3. This high-efficiency extraction makes it an invaluable tool for the quantitative assessment of renal plasma flow and tubular function. The information and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important diagnostic agent and for those investigating the broader field of renal organic anion transport. A thorough understanding of its mechanism of action is paramount for its effective use in both clinical and preclinical research.

References

- 1. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 2. nucmed-guide.app [nucmed-guide.app]

- 3. Molecular physiology of renal organic anion transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. escholarship.org [escholarship.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Molecular physiology of renal organic anion transporters: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. Quantitative evaluation of iodine-123 hippuran gamma camera renography in normal children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aging changes in renal handling of p-aminohippurate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Characterization of the renal handling of p-aminohippurate (PAH) in the beagle dog (Canis familiaris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of effective renal plasma flow: a comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide: Pharmacokinetics and Biodistribution of Iodohippurate Sodium I 123

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodohippurate sodium I 123 (¹²³I-Orthoiodohippurate, ¹²³I-OIH) is a radiopharmaceutical agent primarily utilized in diagnostic nuclear medicine for the evaluation of renal function. Its rapid extraction from the blood and excretion via the kidneys make it an excellent tracer for dynamic renal scintigraphy and the determination of effective renal plasma flow (ERPF). This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of this compound, including quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Data Presentation

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by rapid renal clearance. Following intravenous administration, it is quickly distributed and subsequently eliminated.

| Parameter | Value | Species | Reference |

| Plasma Protein Binding | ~70% (reversible) | Human | [1] |

| Erythrocyte Binding | ~30% (loosely bound) | Human | [1] |

| Initial Distribution Volume | 149.4 ± 12.1 mL/kg | Rabbit | |

| Plasma Clearance | 10.49 ± 1.41 mL/min/kg | Rabbit | |

| Urinary Excretion (30 min) | ~70% of single dose (with normal renal function) | Human | [1] |

| Hepatobiliary Excretion | < 0.4% (normal renal function) | Human | [1] |

| Hepatobiliary Excretion (severe renal impairment) | Up to 5% | Human | [1] |

Biodistribution

| Organ | Time Post-Injection | Uptake (% Injected Dose) | Reference |

| Kidneys | 2-5 minutes (peak uptake) | High (specific %ID not available) | [1] |

| Liver | - | Low | [1] |

| Other non-target organs | - | Negligible | [1] |

Note: The lack of detailed, publicly available time-course biodistribution data as a percentage of injected dose is a limitation in the current literature.

Radiation Dosimetry

The radiation dose delivered to various organs is a critical consideration in the clinical use of any radiopharmaceutical. The following table presents estimated absorbed radiation doses in a standard adult human model.

| Organ | Absorbed Dose (mGy/MBq) |

| Adrenals | 7.0E-03 |

| Bladder Wall | 4.9E-02 |

| Bone Surfaces | Not Available |

| Brain | Not Available |

| Breast | Not Available |

| Gallbladder Wall | Not Available |

| GI Tract (Stomach Wall) | Not Available |

| GI Tract (Small Intestine) | Not Available |

| GI Tract (ULI Wall) | Not Available |

| GI Tract (LLI Wall) | 8.3E-02 |

| Heart Wall | Not Available |

| Kidneys | 5.2E-02 |

| Liver | Not Available |

| Lungs | Not Available |

| Muscle | Not Available |

| Ovaries | Not Available |

| Pancreas | Not Available |

| Red Marrow | Not Available |

| Skin | Not Available |

| Spleen | Not Available |

| Testes | Not Available |

| Thymus | Not Available |

| Thyroid | 4.3E-02 |

| Uterus | Not Available |

| Total Body | Not Available |

| Effective Dose (mSv/MBq) | 2.2E-02 |

Source: Dosimetry estimates are based on various I-123 labeled radiopharmaceuticals and may vary depending on the specific model and assumptions used. The provided values are indicative.[2][3]

Experimental Protocols

Preclinical Biodistribution Study in Rodents

This protocol outlines a typical procedure for evaluating the biodistribution of this compound in a rodent model (e.g., rats or mice).

1. Animal Model and Preparation:

-

Species: Wistar rats or BALB/c mice are commonly used.

-

Health Status: Animals should be healthy and within a specific weight range.

-

Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment.

-

Hydration: Ensure adequate hydration, as this can affect renal clearance.

2. Radiolabeling and Dose Preparation:

-

Radiolabeling: Iodohippurate sodium is labeled with Iodine-123 using standard radioiodination techniques.

-

Quality Control: Radiochemical purity of the final product should be assessed, typically by thin-layer chromatography (TLC), and should be ≥95%.

-

Dose Formulation: The radiolabeled compound is diluted in a sterile, pyrogen-free physiological saline solution to the desired radioactivity concentration.

3. Administration of Radiopharmaceutical:

-

Route of Administration: Intravenous (IV) injection via the tail vein is the standard route.

-

Dose: A known amount of radioactivity (e.g., 1-10 MBq, depending on the imaging modality and animal size) is administered. The exact injected dose is determined by measuring the radioactivity in the syringe before and after injection.

4. Sample Collection and Measurement:

-

Time Points: Animals are euthanized at various time points post-injection (e.g., 5, 15, 30, 60, 120 minutes).

-

Organ Harvesting: Key organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and thyroid) are dissected, weighed, and placed in pre-weighed counting tubes.

-

Radioactivity Measurement: The radioactivity in each sample is measured using a calibrated gamma counter. Standards of the injected dose are also counted to allow for decay correction and calculation of the percentage of injected dose.

5. Data Analysis:

-

Calculation of %ID/g: The percentage of the injected dose per gram of tissue is calculated for each organ at each time point.

-

Time-Activity Curves: Time-activity curves are generated by plotting the mean %ID/g for each organ against time.

Determination of Effective Renal Plasma Flow (ERPF) using Gamma Camera Renography

This protocol describes the clinical procedure for measuring ERPF in humans using dynamic renal scintigraphy.

1. Patient Preparation:

-

Hydration: The patient should be well-hydrated. Oral or intravenous hydration may be administered prior to the study.

-

Medication Review: Certain medications that can affect renal function (e.g., ACE inhibitors, diuretics) may need to be withheld.

-

Bladder Emptying: The patient should void immediately before the acquisition begins.

2. Radiopharmaceutical Administration and Data Acquisition:

-

Dose: A bolus injection of this compound (typically 74-185 MBq) is administered intravenously.

-

Imaging Equipment: A large field-of-view gamma camera equipped with a low-energy, all-purpose (LEAP) collimator is used.

-

Patient Positioning: The patient is positioned supine with the gamma camera placed posteriorly to view both kidneys and the bladder.

-

Dynamic Acquisition: A dynamic acquisition is initiated immediately upon injection. Typical parameters include a 64x64 or 128x128 matrix, with 1-second frames for the first minute (flow phase) followed by 15-30 second frames for the next 20-30 minutes (function phase).

3. Data Processing and Analysis:

-

Region of Interest (ROI) Definition: ROIs are drawn around each kidney and a background region (typically perirenal or subrenal).

-

Time-Activity Curve (Renogram) Generation: Time-activity curves are generated for each kidney from the background-corrected ROI data.

-

ERPF Calculation (Camera-Based Method): The ERPF is calculated from the renal uptake during the first 1-2 minutes of the study, corrected for tissue attenuation. Various validated methods, such as the Schlegel method, can be employed.

-

ERPF Calculation (Blood Sampling Method): For more accurate measurements, blood samples can be drawn at specific time points post-injection (e.g., 20 and 44 minutes). The plasma clearance is then calculated using the administered dose and the plasma concentration of the radiotracer.

Mandatory Visualizations

Renal Excretion Pathway of this compound

Caption: Renal excretion pathway of this compound.

Experimental Workflow for a Preclinical Biodistribution Study

Caption: Experimental workflow for a preclinical biodistribution study.

References

A Technical Guide to the Synthesis and Radiolabeling of o-Iodohippurate with Iodine-123

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the precursor molecule, o-iodohippuric acid, and its subsequent radiolabeling with Iodine-123. This document details the experimental protocols, quantitative data, and quality control measures necessary for the successful preparation of [¹²³I]o-iodohippurate, a key radiopharmaceutical for renal function imaging.

Introduction

Ortho-iodohippuric acid (o-iodohippurate, OIH), when labeled with Iodine-123 ([¹²³I]OIH), is a valuable radiopharmaceutical agent used in nuclear medicine for the assessment of renal function. It is an analog of p-aminohippuric acid (PAH) and is primarily cleared from the blood by the kidneys through tubular secretion and glomerular filtration, making it an excellent tracer for dynamic renal scintigraphy. The use of Iodine-123, with its favorable physical characteristics including a half-life of 13.2 hours and principal gamma emission of 159 keV, allows for high-quality imaging with a lower radiation dose to the patient compared to Iodine-131.[1]

This guide outlines the chemical synthesis of the o-iodohippurate precursor and the subsequent radiolabeling process via isotopic exchange, providing detailed methodologies for each step.

Synthesis of o-Iodohippuric Acid Precursor

The synthesis of o-iodohippuric acid (o-iodobenzoylglycine) is typically achieved through the acylation of glycine (B1666218) with o-iodobenzoyl chloride. This is a variation of the Schotten-Baumann reaction.[2][3][4]

Experimental Protocol: Synthesis of o-Iodobenzoyl Chloride

Materials:

-

o-Iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., toluene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend o-iodobenzoic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Distill off the excess thionyl chloride under reduced pressure.

-

The resulting crude o-iodobenzoyl chloride can be purified by vacuum distillation.

Experimental Protocol: Synthesis of o-Iodohippuric Acid

Materials:

-

o-Iodobenzoyl chloride

-

Glycine

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Concentrated Hydrochloric acid (HCl)

-

Diethyl ether

-

Ethanol

-

Water

-

Isopropyl ether

Procedure:

-

Prepare a solution of glycine in water in a three-necked flask equipped with a mechanical stirrer and two dropping funnels.

-

Fill one dropping funnel with o-iodobenzoyl chloride and the other with a 10% NaOH solution.

-

While vigorously stirring the glycine solution, simultaneously add the o-iodobenzoyl chloride and NaOH solution dropwise. Maintain a slightly alkaline pH throughout the addition.

-

After the addition is complete, continue stirring for an additional hour at room temperature.

-

Acidify the reaction mixture with concentrated HCl to precipitate the crude o-iodohippuric acid.

-

Filter the precipitate, wash with cold water, and dry.

-

To remove any unreacted o-iodobenzoic acid, the crude product can be suspended in diethyl ether and refluxed for a short period. The ether is then decanted.

-

The purified o-iodohippuric acid is obtained by recrystallization from a suitable solvent system, such as an ethanol/water/isopropyl ether mixture.

Radiolabeling of o-Iodohippurate with Iodine-123

The radiolabeling of o-iodohippurate with Iodine-123 is most commonly performed via a copper-catalyzed isotopic exchange reaction in an aqueous solution.

Experimental Protocol: Isotopic Exchange Labeling

Materials:

-

o-Iodohippuric acid

-

[¹²³I]Sodium iodide solution

-

Copper(II) sulfate (B86663) (CuSO₄) solution (catalyst)

-

Phosphate (B84403) buffer (to maintain pH)

-

Sterile, pyrogen-free water for injection

-

Sterile 0.22 µm membrane filter

Procedure:

-

In a sterile, pyrogen-free reaction vial, dissolve a predetermined amount of o-iodohippuric acid in phosphate buffer to achieve the desired pH.

-

Add the copper(II) sulfate solution to the vial.

-

Add the [¹²³I]Sodium iodide solution to the reaction mixture.

-

Seal the vial and heat it in a water bath or heating block at a controlled temperature (e.g., 100-121°C) for a specific duration (e.g., 30-90 minutes).

-

After the incubation period, cool the vial to room temperature.

-

The final product is purified by passing it through a sterile 0.22 µm membrane filter to ensure sterility.

Quantitative Data

The efficiency of the radiolabeling process and the quality of the final product are assessed by several quantitative parameters.

| Parameter | Method | Typical Value/Range | Reference |

| Radiochemical Purity | Thin-Layer Chromatography (TLC) | ≥ 96% | [5] |

| High-Performance Liquid Chromatography (HPLC) | ≥ 97% | [6] | |

| Labeling Efficiency | Paper Chromatography | > 98.2% | |

| pH of Final Product | pH meter | 3.5 - 8.5 | [5] |

| Radionuclidic Purity of ¹²³I | Gamma Spectroscopy | ≥ 99.5% (at calibration) | Not explicitly found for OIH, but a general value for ¹²³I |

| Specific Activity | Calculated | Varies depending on production method of ¹²³I | Not explicitly found for OIH, but generally high for ¹²³I radiopharmaceuticals |

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the [¹²³I]o-iodohippurate injection. The primary quality control test is the determination of radiochemical purity.

Experimental Protocol: Thin-Layer Chromatography (TLC)

As per the European Pharmacopoeia monograph for Sodium Iodohippurate (¹²³I) Injection: [5]

-

Stationary Phase: TLC Silica gel GF₂₅₄ plate.

-

Mobile Phase: A mixture of n-butanol, glacial acetic acid, and water in a ratio of 4:1:1 (v/v/v).

-

Sample Preparation: The test solution is applied to the plate.

-

Development: The chromatogram is developed until the mobile phase has migrated a sufficient distance.

-

Detection: The distribution of radioactivity on the plate is determined using a suitable radiation detector.

-

Rf Values:

-

[¹²³I]o-iodohippurate: Rf approximately 0.9

-

Free [¹²³I]iodide: Rf approximately 0.1

-

-

Acceptance Criteria: The percentage of radioactivity corresponding to [¹²³I]o-iodohippurate must be ≥ 96%. The sum of radiochemical impurities (free iodide and others) should not exceed 4%.[5]

Visualization of Workflow

The following diagram illustrates the overall workflow for the synthesis and radiolabeling of [¹²³I]o-iodohippurate.

Caption: Workflow for the synthesis and quality control of [¹²³I]o-iodohippurate.

References

- 1. US3859429A - M-iodohippuric acid labelled with radioactive iodine and process for its preparation - Google Patents [patents.google.com]

- 2. ijsr.net [ijsr.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 5. ftp.uspbpep.com [ftp.uspbpep.com]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

The Genesis of a Renal Tracer: A Technical History of Iodohippurate

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

The mid-20th century heralded a paradigm shift in the assessment of renal function. Prior to this era, determining the functional status of individual kidneys necessitated invasive procedures such as ureteral catheterization. The advent of radiopharmaceuticals offered a revolutionary alternative, enabling non-invasive, quantitative evaluation of renal physiology. Central to this transformation was the development of Iodohippurate, a radiolabeled analog of p-aminohippuric acid (PAH), which for decades stood as the cornerstone of dynamic renal function studies. This technical guide delineates the historical development of Iodohippurate, detailing its conceptual origins, the evolution of its radiolabeling, key experimental protocols, and the quantitative data that cemented its role in nuclear medicine.

From PAH to Radioiodinated Hippuran: The Conceptual Leap

The story of Iodohippurate is intrinsically linked to para-aminohippuric acid (PAH). In the realm of renal physiology, PAH was established as the gold standard for measuring effective renal plasma flow (ERPF). Its efficient extraction from the blood via both glomerular filtration and, more significantly, active tubular secretion, made it an ideal substance for clearance studies. However, the determination of PAH clearance was a cumbersome process, requiring continuous intravenous infusion and multiple blood and urine samples.

The burgeoning field of nuclear medicine in the post-war era presented an opportunity to create a radiolabeled analog of PAH that could be administered as a single injection and tracked externally. This would allow for a much simpler and non-invasive assessment of renal function. The breakthrough came in 1960 when Tubis and his colleagues successfully labeled ortho-iodohippuric acid (OIH), or Iodohippurate, with Iodine-131 (¹³¹I).[1] This innovation paved the way for the widespread clinical use of the radioisotope renogram.

The Era of ¹³¹I-Orthoiodohippurate (¹³¹I-OIH)

¹³¹I-OIH quickly became the workhorse for renography. Its physiological handling closely mimics that of PAH, with approximately 80% of its clearance attributed to tubular secretion and 20% to glomerular filtration.[2] This high extraction efficiency ensures that the tracer is rapidly and almost completely removed from the blood by functioning renal tissue.

Early Clinical Utility: The Renogram

The administration of ¹³¹I-OIH followed by external detection over the kidneys using scintillation probes generated a time-activity curve known as a renogram. This curve provided a graphical representation of the three phases of renal function:

-

Phase 1 (Vascular Phase): A rapid initial rise in radioactivity, reflecting the arrival of the tracer in the renal vasculature.

-

Phase 2 (Secretory/Uptake Phase): A continued, slower rise to a peak, representing the active uptake and secretion of the tracer by the renal tubules.

-

Phase 3 (Excretory/Drainage Phase): A subsequent decline in radioactivity as the tracer is excreted from the kidney into the collecting system and bladder.

Deviations from the characteristic shape of the renogram could indicate various pathologies, such as renal artery stenosis or urinary tract obstruction.[3]

Limitations of Iodine-131

Despite its utility, ¹³¹I possessed several suboptimal physical characteristics for routine imaging. Its high-energy gamma rays (364 keV) and emission of beta particles were not ideal for the gamma cameras of the time, leading to poor spatial resolution.[1][4] Furthermore, its relatively long half-life of 8 days resulted in a higher radiation dose to the patient, limiting the administrable activity.[1]

The Refinement: Introduction of ¹²³I-Orthoiodohippurate (¹²³I-OIH)

The quest for a more suitable radionuclide for labeling Iodohippurate led to the introduction of Iodine-123 (¹²³I). This cyclotron-produced isotope offered several distinct advantages over ¹³¹I.

The Superiority of Iodine-123

¹²³I has a much shorter half-life of 13.3 hours and emits a lower-energy gamma ray (159 keV), which is nearly ideal for imaging with contemporary gamma cameras.[1][5] These properties allowed for the administration of higher doses of the radiopharmaceutical, resulting in significantly improved image quality and better counting statistics, all while delivering a lower radiation dose to the patient.[5][6] The use of ¹²³I-OIH enabled clearer visualization of renal morphology and more accurate quantification of renal function.[7] The primary drawback of ¹²³I was its limited availability and higher cost due to the need for cyclotron production.[4]

Quantitative Data Summary

The following tables summarize the key physical and pharmacokinetic properties of Iodohippurate and its comparison with other significant renal radiopharmaceuticals.

Table 1: Physical and Pharmacokinetic Properties of Radioiodinated Hippuran

| Property | ¹³¹I-Orthoiodohippurate | ¹²³I-Orthoiodohippurate |

| Radionuclide Half-life | 8.06 days[5] | 13.3 hours[5] |

| Principal Gamma Energy | 364 keV[1] | 159 keV[1] |

| Mechanism of Renal Excretion | ~80% Tubular Secretion, ~20% Glomerular Filtration[2][8] | ~80% Tubular Secretion, ~20% Glomerular Filtration[2][9] |

| Plasma Protein Binding | ~70%[2] | ~60-70%[9] |

| First-Pass Extraction Rate | ~67% (relative to PAH)[6] | ~65-80%[6][9] |

| Urinary Excretion (30 min) | ~40.4% - 85%[1][10] | ~70% (in normal function)[2] |

Table 2: Comparative Overview of Key Renal Tracers

| Radiopharmaceutical | Primary Mechanism of Renal Handling | Primary Clinical Application |

| ¹²³I-Orthoiodohippurate (OIH) | Tubular Secretion (~80%) & Glomerular Filtration (~20%)[2][9] | Measurement of Effective Renal Plasma Flow (ERPF) |

| ⁹⁹ᵐTc-DTPA | Glomerular Filtration | Measurement of Glomerular Filtration Rate (GFR) |

| ⁹⁹ᵐTc-MAG3 | Tubular Secretion | Routine renal imaging, assessment of tubular function and drainage |

Experimental Protocols

Synthesis and Radiolabeling of Iodohippurate (¹²³I)

The labeling of ortho-iodohippurate is typically achieved through an exchange reaction. The following provides a generalized methodology:

-

Preparation of Reagents:

-

A sterile, apyrogenic solution of sodium ortho-iodohippurate is prepared.

-

High-purity ¹²³I as sodium iodide is obtained from a cyclotron.

-

A suitable buffer, such as acetate (B1210297) buffer, is used to maintain the optimal pH for the exchange reaction (typically pH 4-6).

-

-

Labeling Reaction:

-

The sodium ortho-iodohippurate solution is mixed with the ¹²³I-sodium iodide in the buffer.

-

The mixture is heated in a sealed, sterile vial at a controlled temperature (e.g., autoclaved at 121°C) for a specific duration (e.g., 90 minutes) to facilitate the isotopic exchange between the stable iodine on the hippuran molecule and the radioactive ¹²³I.

-

-

Purification and Quality Control:

-

Post-reaction, the mixture is cooled.

-

The labeled product is purified to remove any free ¹²³I-iodide. This can be achieved using methods like ion-exchange chromatography.

-

The final product is passed through a sterile membrane filter into a sterile vial.

-

Radiochemical purity is assessed using techniques such as paper chromatography or thin-layer chromatography to ensure that the percentage of ¹²³I-OIH is high (typically ≥96%) and the presence of impurities like free iodide is minimal (≤2%).[2]

-

Clinical Protocol for Dynamic Renography with ¹²³I-OIH

-

Patient Preparation:

-

Patients should be well-hydrated to ensure adequate urine flow. Oral or intravenous hydration (e.g., 5-10 mL/kg of body weight) is administered 30-60 minutes before the procedure.[11][12]

-

The patient is asked to void immediately before the scan to empty the bladder.

-

A review of current medications is essential, as some drugs (e.g., ACE inhibitors, diuretics) can influence the results.[2]

-

-

Radiopharmaceutical Administration:

-

A sterile, pyrogen-free dose of ¹²³I-OIH is administered as an intravenous bolus injection. The typical adult activity is in the range of 40-80 MBq.

-

-

Image Acquisition:

-

The patient is positioned supine with a large field-of-view gamma camera placed posteriorly to include the kidneys, ureters, and bladder.

-

A low-energy, all-purpose (LEAP) or high-resolution collimator is used.

-

Dynamic image acquisition commences immediately upon injection.

-

Flow Phase: Sequential 1-3 second frames are acquired for the first 60 seconds to assess renal perfusion.

-

Functional (Renogram) Phase: Subsequent images are acquired at a lower frame rate (e.g., 15-60 seconds per frame) for 20-30 minutes to evaluate tracer uptake and excretion.

-

-

-

Data Analysis:

-

Regions of interest (ROIs) are drawn around each kidney and in a background region (e.g., sub-renal or perirenal).

-

Time-activity curves (renograms) are generated for each kidney after background subtraction.

-

Quantitative parameters are derived from the renograms, including:

-

Time to peak activity (Tmax)

-

Differential (split) renal function, calculated from the relative uptake of the tracer in each kidney during the early phase (e.g., 1-2.5 minutes).

-

Excretion indices, such as the time taken for the activity to fall to 50% of its peak value (T1/2).

-

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Historical timeline of Iodohippurate development.

Caption: Renal handling of Ortho-iodohippurate (OIH).

Caption: Experimental workflow for Iodohippurate renography.

Conclusion: The Legacy of Iodohippurate

Iodohippurate holds a significant place in the history of nuclear medicine and nephrology. From the initial development of ¹³¹I-OIH to the refined imaging capabilities of ¹²³I-OIH, this tracer was instrumental in establishing non-invasive, dynamic renal scintigraphy as a vital diagnostic tool. It allowed for the routine assessment of individual kidney perfusion and function, fundamentally changing the diagnostic approach to renovascular hypertension and obstructive uropathy. While the development of Technetium-99m labeled agents, particularly ⁹⁹ᵐTc-MAG3, with their superior imaging characteristics and convenient kit-based preparation, has led to the decline of Iodohippurate's use in routine clinical practice, its historical importance cannot be overstated. The principles of renal clearance and dynamic functional imaging established with Iodohippurate laid the groundwork for the modern renal radiopharmaceuticals used today, and its story remains a testament to the innovative spirit of nuclear medicine in advancing patient care.

References

- 1. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]

- 2. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 3. An Assessment of the “Radioactive Renogram” Using O-Iodohippurate Sodium (Hippuran) Labelled with Radioactive Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Comparison of the physical characteristics of I-131 and I-123, with respect to differentiating the relative activity in the kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radiation dose and labeling of hippuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Renal Scintigraphy | Radiology Key [radiologykey.com]

- 9. nucmed-guide.app [nucmed-guide.app]

- 10. Clinical comparison of I-131 orthoiodohippurate and the kit formulation of Tc-99m mercaptoacetyltriglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rcnm.tums.ac.ir [rcnm.tums.ac.ir]

- 12. SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Stability and Degradation of Iodohippurate Sodium I-123: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability and degradation of Iodohippurate Sodium I-123 (I-123 OIH), a key radiopharmaceutical for diagnostic renal imaging. This document outlines the factors influencing its stability, potential degradation pathways, and the analytical methodologies for its assessment, serving as a critical resource for professionals in radiopharmaceutical research and development.

Introduction to Iodohippurate Sodium I-123

Iodohippurate Sodium I-123 is a sterile, aqueous solution of ortho-iodohippurate sodium labeled with the radionuclide Iodine-123.[1] With a physical half-life of 13.2 hours, I-123 is a gamma emitter, making it suitable for diagnostic imaging with single-photon emission computed tomography (SPECT).[2] The stability of this radiopharmaceutical is paramount to ensure its safety, efficacy, and the accuracy of diagnostic results. Degradation can lead to the formation of radiochemical impurities, which may result in altered biodistribution and unnecessary radiation dose to the patient.

Factors Influencing Stability

The stability of Iodohippurate Sodium I-123 is influenced by several factors, including:

-

Radiolysis: The ionizing radiation emitted by I-123 can induce the formation of free radicals in the aqueous solution, which in turn can lead to the degradation of the iodohippurate molecule. This process of self-decomposition is a primary concern for radiopharmaceuticals.

-

Temperature: As with most chemical compounds, elevated temperatures can accelerate the rate of degradation. The commercial preparation typically has a shelf life of 20 hours and is stored at room temperature.[3]

-

pH: The pH of the formulation is critical for maintaining the stability of the molecule. The approved pH range for Iodohippurate Sodium I-123 injection is between 7.0 and 8.5.[1] Deviations from this range can lead to increased degradation.

-

Light: Exposure to light, particularly UV light, can provide the energy to initiate or accelerate degradation reactions. Therefore, the product should be stored in a manner that protects it from light.

-

Presence of Oxidizing or Reducing Agents: These agents can interact with the iodohippurate molecule, leading to its degradation.

-

Radionuclidic Impurities: The presence of other iodine isotopes, such as I-125, can affect the overall quality and stability of the product.[4][5]

Degradation Pathways and Impurities

The primary degradation pathway for Iodohippurate Sodium I-123 involves the cleavage of the carbon-iodine bond, leading to the formation of free radioiodide (¹²³I-iodide). Another potential degradation product is 2-iodobenzoic acid.[3]

Identified Radiochemical Impurities:

-

Free ¹²³I-iodide: This is the most common impurity and can lead to unwanted radiation exposure to the thyroid gland.

-

¹²³I-labeled 2-iodobenzoic acid: This impurity can arise from the hydrolysis of the amide bond in the iodohippurate molecule.

Below is a diagram illustrating the potential degradation pathway of Iodohippurate Sodium I-123.

Quantitative Stability Data

The following table summarizes the key stability and quality control parameters for Iodohippurate Sodium I-123 injection.

| Parameter | Specification | Reference |

| Radiochemical Purity | ≥ 97.0% as ¹²³I-Iodohippurate Sodium | [1] |

| Free ¹²³I-iodide | ≤ 3.0% | [1] |

| pH | 7.0 - 8.5 | [1] |

| Radionuclidic Purity | ≥ 85% as I-123 | [1] |

| Shelf Life | Typically 20 hours after calibration | [3] |

| Storage | Room temperature, protected from light | [3] |

Experimental Protocols for Stability Assessment

The assessment of the in vitro stability of Iodohippurate Sodium I-123 relies on validated analytical methods to separate and quantify the parent compound from its potential degradation products. The primary methods are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the radiochemical purity of Iodohippurate Sodium I-123.

Methodology:

-

Instrumentation: A liquid chromatograph equipped with a UV detector (265 nm) and a radioactivity detector.

-

Column: A C18 column (e.g., 8-mm x 10-cm; L11 packing).

-

Mobile Phase: A filtered and degassed mixture of water, methanol, and glacial acetic acid (75:25:1 v/v/v).

-

Flow Rate: Approximately 5 mL/min.

-

Injection Volume: About 50 µL.

Procedure:

-

Prepare a standard solution of non-radioactive o-Iodohippuric Acid.

-

Inject the standard solution to determine its retention time.

-

Inject the Iodohippurate Sodium I-123 sample.

-

Record the chromatograms from both the UV and radioactivity detectors.

-

Measure the area of all radioactivity peaks.

-

Calculate the percentage of radioactivity corresponding to the Iodohippurate Sodium I-123 peak.

Thin-Layer Chromatography (TLC)

TLC is a simpler and more rapid method for routine quality control of radiochemical purity.

Methodology:

-

Stationary Phase: TLC Silica gel GF254 plate.[3]

-

Mobile Phase: A mixture of Water: Glacial acetic acid: Butanol: Toluene (1:4:20:80 v/v/v/v).[3]

-

Application Volume: 10 µL.[3]

-

Development: Over a path of 12 cm.[3]

-

Detection: UV light (254 nm) and a radioactivity scanner.[3]

Procedure:

-

Spot the Iodohippurate Sodium I-123 sample onto the TLC plate.

-

Develop the chromatogram in the mobile phase.

-

Dry the plate in the air.

-

Visualize the spots under UV light and determine the distribution of radioactivity using a scanner.

-

Identify the spots based on their retention factor (Rf) values.

-

Calculate the percentage of each radioactive species.

Conclusion

The in vitro stability of Iodohippurate Sodium I-123 is a critical quality attribute that ensures its safe and effective use in diagnostic imaging. While the compound is relatively stable under recommended storage conditions, it is susceptible to degradation through radiolysis and hydrolysis, leading to the formation of radiochemical impurities. Strict adherence to established analytical protocols, such as HPLC and TLC, is essential for monitoring the purity and stability of Iodohippurate Sodium I-123 throughout its shelf life. Further research involving forced degradation studies would provide a more complete understanding of its degradation pathways and help in the development of even more robust formulations.

References

- 1. ftp.uspbpep.com [ftp.uspbpep.com]

- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 3. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 4. Determination of 125I impurities in [123I]labelled radiopharmaceuticals, by liquid scintillation counting: Sensitivity of the method [iris.enea.it]

- 5. pharmacylibrary.com [pharmacylibrary.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Iodohippurate Sodium I-123 for the Assessment of Renal Tubular Secretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodohippurate sodium I-123 (¹²³I-OIH), also known as ¹²³I-ortho-iodohippurate, is a radiopharmaceutical agent of significant utility in the evaluation of renal function, particularly in the assessment of renal tubular secretion. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with the use of ¹²³I-OIH. Its high extraction efficiency by the kidneys makes it a valuable tool for determining effective renal plasma flow (ERPF) and for the functional imaging of the urinary tract.[1]

Mechanism of Action and Pharmacokinetics

Following intravenous administration, ¹²³I-OIH is rapidly cleared from the bloodstream primarily by the kidneys. Its clearance is a combination of glomerular filtration and active tubular secretion.[2] Approximately 80% of the renal excretion of ¹²³I-OIH is attributed to tubular secretion, while the remaining 20% is cleared through glomerular filtration.[2] This high extraction ratio makes it an excellent agent for the measurement of ERPF, which is a surrogate for renal plasma flow (RPF).

The secretion of ¹²³I-OIH into the tubular lumen is mediated by organic anion transporters (OATs) located on the basolateral membrane of the proximal tubule cells. Specifically, OAT1 and OAT3 are responsible for the uptake of ¹²³I-OIH from the blood into the tubular cells.[3][4] This process is an example of tertiary active transport, where the transporters exchange intracellular dicarboxylates (like α-ketoglutarate) for the extracellular ¹²³I-OIH.[4] Probenecid, a known inhibitor of OATs, can decrease the renal uptake of ¹²³I-OIH, confirming the role of these transporters.[2]

Pharmacokinetically, ¹²³I-OIH exhibits rapid renal uptake, typically peaking within 2-5 minutes after intravenous injection.[2] In individuals with normal renal function and adequate hydration, approximately 70% of the administered dose is excreted in the urine within 30 minutes.[2] The agent has minimal hepatobiliary excretion, which is less than 0.4% in healthy individuals but can increase to 5% in cases of severe renal impairment.[2]

Quantitative Data

Pharmacokinetic and Clearance Parameters

| Parameter | Value | Reference |

| Primary Route of Elimination | Renal | [2] |

| Tubular Secretion | ~80% | [2] |

| Glomerular Filtration | ~20% | [2] |

| Peak Renal Uptake | 2-5 minutes post-injection | [2] |

| Urinary Excretion (30 min) | ~70% (normal renal function) | [2] |

| Hepatobiliary Excretion | <0.4% (normal renal function) | [2] |

| Hepatobiliary Excretion (severe renal impairment) | Up to 5% | [2] |

| Hippuran Plasma Clearance (Normal Children) | 518 ± 142 ml/min per 1.73 m² | [5] |

Radiation Dosimetry

The estimated absorbed radiation doses from ¹²³I-OIH administration can vary depending on the patient's renal function. The following table provides dosimetry estimates for different renal conditions.

| Organ | Normal Kidneys (rad/procedure) | Acute Tubular Necrosis (rad/procedure) | Obstruction (rad/procedure) | |---|---|---| | Kidneys | 0.138 | Varies | Varies | | Bladder Wall | Varies with voiding frequency | Varies with voiding frequency | Varies with voiding frequency | | Total Body | Varies | Varies | Varies |

Note: Radiation dose is highly dependent on renal health. High-grade obstruction and severe ATN can lead to higher radiation exposure.[6] The effective dose for a standard procedure is approximately 0.90 mSv.[1]

Experimental Protocols

I-123 Iodohippurate Renography

This procedure, also known as a renogram, is a dynamic study that provides both functional and anatomical information about the kidneys.

1. Patient Preparation:

-

Patients should be well-hydrated. Oral hydration of 5-10 mL/kg of body weight 30-60 minutes prior to the procedure is recommended.[7]

-

If a diuretic renogram is planned, any routine diuretic medications should be withheld on the morning of the examination.[8]

-

Bladder catheterization may be necessary for patients who have difficulty voiding.[7]

2. Radiopharmaceutical Administration:

-

The recommended adult dose of ¹²³I-OIH is typically in the range of 18.5-37 MBq (0.5-1.0 mCi) administered as an intravenous bolus injection.

-

For pediatric patients, the minimum practical administered activity is 200 µCi.[6]

3. Imaging Acquisition:

-

Gamma Camera: A large field-of-view gamma camera equipped with a low-energy, all-purpose or high-resolution collimator is used.

-

Patient Positioning: The patient is positioned supine with the camera detector placed posteriorly to include the kidneys and bladder in the field of view. For transplanted kidneys, an anterior view is used.[7]

-

Dynamic Acquisition: A dynamic study is initiated immediately upon injection of the radiopharmaceutical.

-

Framing Rate: 10-20 second frames for the first 1-2 minutes, followed by 30-60 second frames for the remainder of the study.

-

Duration: The acquisition typically lasts for 20-30 minutes.

-

4. Data Processing and Analysis:

-

Regions of Interest (ROIs): ROIs are drawn around each kidney and a background region, typically inferior to the kidneys.

-

Time-Activity Curves (Renograms): The data from the ROIs are used to generate time-activity curves for each kidney. These curves are divided into three phases:

-

Vascular Phase (Phase I): Represents the initial arrival of the tracer in the kidneys.

-

Secretory/Uptake Phase (Phase II): Reflects the uptake and concentration of the tracer by the renal tubules. The peak of this phase is the Tmax.

-

Excretory/Drainage Phase (Phase III): Shows the clearance of the tracer from the kidneys into the collecting system and bladder.

-

-

Effective Renal Plasma Flow (ERPF) Calculation: ERPF can be calculated using various methods, including camera-based techniques and methods involving blood sampling. The latter is considered more accurate.

Visualizations

Signaling Pathway of ¹²³I-OIH Transport in the Proximal Tubule

Caption: Transport of ¹²³I-OIH from blood to urine via OATs in the proximal tubule.

Experimental Workflow for ¹²³I-OIH Renography

Caption: Workflow for conducting an ¹²³I-OIH renography study.

Conclusion

Iodohippurate sodium I-123 remains a cornerstone in the functional assessment of the kidneys. Its well-characterized mechanism of action, primarily involving active tubular secretion via OAT1 and OAT3, provides a reliable means of measuring effective renal plasma flow. The established protocols for ¹²³I-OIH renography, coupled with quantitative data analysis, offer invaluable insights for researchers, scientists, and drug development professionals in understanding renal physiology and pathophysiology, as well as in evaluating the nephrotoxic potential of new chemical entities. Careful adherence to standardized procedures is crucial for obtaining accurate and reproducible results.

References

- 1. nucmed-guide.app [nucmed-guide.app]

- 2. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 3. Organic anion transporter 1 - Wikipedia [en.wikipedia.org]

- 4. OAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. Quantitative evaluation of iodine-123 hippuran gamma camera renography in normal children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pediatric renal iodine-123 orthoiodohippurate dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rcnm.tums.ac.ir [rcnm.tums.ac.ir]

- 8. tech.snmjournals.org [tech.snmjournals.org]

An In-depth Technical Guide on the Cellular Uptake Mechanism of Iodohippurate Sodium I-123

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iodohippurate sodium I-123, a key radiopharmaceutical for renal imaging, is actively transported into renal proximal tubule cells, a critical step for its diagnostic function. This technical guide elucidates the core mechanisms governing this cellular uptake, focusing on the pivotal role of Organic Anion Transporters (OATs). The document provides a comprehensive overview of the transporters involved, the signaling pathways that regulate their activity, quantitative kinetic data for related substrates, and detailed experimental protocols for studying this transport mechanism.

Core Cellular Uptake Mechanism: The Role of Organic Anion Transporters (OATs)

The cellular uptake of Iodohippurate sodium I-123 from the blood into the proximal tubule cells of the kidneys is primarily mediated by a family of transporters known as Organic Anion Transporters (OATs). Specifically, OAT1 (SLC22A6) and OAT3 (SLC22A8) are the key players in this process. These transporters are located on the basolateral membrane of the renal proximal tubule cells, facing the bloodstream.

The transport process is a form of tertiary active transport. It is driven by an electrochemical gradient maintained by the Na+/K+-ATPase pump. The OATs function as anion exchangers, typically swapping an intracellular dicarboxylate (like α-ketoglutarate) for the extracellular organic anion substrate, in this case, iodohippurate. The intracellular concentration of dicarboxylates is maintained by sodium-dicarboxylate cotransporters.

The involvement of OATs in iodohippurate transport is strongly supported by inhibition studies. Probenecid, a classic inhibitor of OATs, has been shown to significantly decrease the renal uptake of 123I-iodohippurate.[1]

Regulatory Signaling Pathways of OAT1 and OAT3

The activity and expression of OAT1 and OAT3 are not static but are dynamically regulated by various intracellular signaling pathways. This regulation can occur at the transcriptional, translational, and post-translational levels, including trafficking of the transporters to and from the plasma membrane. Understanding these pathways is crucial for comprehending the modulation of iodohippurate uptake in different physiological and pathological conditions.

Several key signaling pathways have been identified to regulate OAT1 and OAT3 function:

-

Protein Kinase C (PKC) Pathway: Activation of conventional PKC isoforms generally leads to the downregulation of OAT1 and OAT3 activity. This is often achieved by promoting the internalization of the transporters from the cell membrane.

-

Protein Kinase A (PKA) Pathway: In contrast to PKC, the PKA signaling pathway has been shown to stimulate OAT3 activity by enhancing its presence at the plasma membrane.[2]

-

Epidermal Growth Factor (EGF) Signaling: EGF can increase the expression and activity of OAT3. This effect is mediated through the PKA pathway and involves the palmitoylation of the OAT3 protein.[2]

-

Insulin and Insulin-like Growth Factor 1 (IGF-1) Signaling: Insulin and IGF-1 can upregulate OAT1 and OAT3 expression and activity. This is mediated through the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Atypical Protein Kinase Cζ (PKCζ) has been identified as a downstream effector in this pathway that leads to increased transport activity, possibly by promoting the trafficking of the transporters to the cell surface.[3][4]

Visualization of Regulatory Pathways

The following diagrams illustrate the key signaling pathways involved in the regulation of OAT1 and OAT3 activity.

Quantitative Data

Currently, there is a lack of publicly available, specific kinetic data (Km, Vmax) for the transport of Iodohippurate sodium I-123 by OAT1 and OAT3. However, data from structurally and functionally similar substrates, such as para-aminohippurate (PAH), benzylpenicillin (PCG), and estrone (B1671321) sulfate (B86663) (ES), can provide valuable insights into the transport kinetics. The following table summarizes the Michaelis-Menten constants (Km) for these substrates and the inhibition constants (Ki) for the OAT inhibitor probenecid. This data was obtained from studies using human kidney slices, which provide a physiologically relevant ex vivo model.

| Compound | Transporter(s) | Parameter | Value (µM) | Reference |

| Para-aminohippurate (PAH) | OAT1, OAT3 | Km | 31 - 48 | [5] |

| Benzylpenicillin (PCG) | OAT3 | Km | 14 - 90 | [5] |

| Estrone Sulfate (ES) | OAT3 | Km | 9.2 - 11 | [5] |

| Probenecid | OAT1, OAT3 | Ki | 12.6 - 18.6 | [6] |

Note: The provided Km and Ki values are for substrates and an inhibitor structurally and/or functionally related to Iodohippurate sodium I-123 and its transport mechanism. These values should be considered as estimates for the transport of iodohippurate.

Experimental Protocols

Investigating the cellular uptake of Iodohippurate sodium I-123 requires robust and reproducible experimental protocols. Below are detailed methodologies for conducting in vitro uptake assays using cell lines stably expressing OAT1 or OAT3, as well as a protocol for biological distribution studies in an animal model.

In Vitro Uptake Assay in OAT-Expressing Cell Lines

This protocol is adapted from established methods for measuring the uptake of other OAT substrates and is suitable for determining the kinetic parameters of Iodohippurate sodium I-123 transport.

Objective: To quantify the time- and concentration-dependent uptake of Iodohippurate sodium I-123 in cells stably expressing human OAT1 or OAT3.

Materials:

-

HEK293 or CHO cells stably transfected with human OAT1 or OAT3.

-

Control cells (transfected with an empty vector).

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin).

-

Poly-D-lysine-coated 24-well or 96-well plates.

-

Hank's Balanced Salt Solution (HBSS) or other suitable uptake buffer.

-

Iodohippurate sodium I-123 (radiolabeled substrate).

-

Non-radiolabeled iodohippurate sodium (for competition and kinetic studies).

-

Probenecid (inhibitor).

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Scintillation cocktail.

-

Scintillation counter.

-

Protein assay kit (e.g., BCA assay).

Procedure:

-

Cell Seeding: Seed the OAT-expressing and control cells onto poly-D-lysine-coated plates at a density that will result in a confluent monolayer on the day of the experiment. Culture for 24-48 hours.

-

Preparation: On the day of the assay, prepare the uptake buffer and working solutions of radiolabeled iodohippurate, non-radiolabeled iodohippurate (for a concentration-response curve), and probenecid.

-

Washing: Gently aspirate the culture medium from the wells and wash the cell monolayer twice with pre-warmed (37°C) uptake buffer.

-

Pre-incubation: Add 200 µL of uptake buffer to each well and pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiation of Uptake: To initiate the transport assay, aspirate the pre-incubation buffer and add 200 µL of the pre-warmed uptake buffer containing the desired concentration of Iodohippurate sodium I-123. For inhibition studies, add the buffer containing the radiolabeled substrate and the inhibitor (e.g., probenecid).

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1, 2, 5, 10, 15 minutes) to determine the initial linear uptake rate.

-

Termination of Uptake: To stop the reaction, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold uptake buffer.

-

Cell Lysis: Add 200 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle shaking to ensure complete lysis.

-

Quantification:

-

Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Use another aliquot of the cell lysate to determine the protein concentration in each well using a standard protein assay.

-

-

Data Analysis:

-

Calculate the uptake rate as picomoles of substrate per milligram of protein per minute.

-

Subtract the uptake in control cells from the uptake in OAT-expressing cells to determine the specific uptake.

-

For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibition studies, calculate the IC50 value of the inhibitor and subsequently the Ki value.

-

Experimental Workflow

Biological Distribution Study in Rats

This protocol is based on the USP monograph for Iodohippurate Sodium I-123 Injection and is used to assess the in vivo distribution of the radiopharmaceutical, which reflects its renal clearance.

Objective: To determine the in vivo distribution of Iodohippurate sodium I-123 in rats, specifically its accumulation in the bladder and thyroid.

Materials:

-

Male Wistar rats (125-225 g).

-

Anesthetic agent.

-

Iodohippurate Sodium I-123 Injection.

-

Syringes and needles for intravenous injection.

-

Hemostat.

-

Dissection tools.

-

Gamma counter or other suitable radiation detector.

-

Counting containers.

Procedure:

-

Animal Preparation: Anesthetize the rats according to an approved protocol.

-

Injection: Inject a defined activity of Iodohippurate Sodium I-123 Injection (e.g., 0.75 to 22 MBq) in a small volume (0.10 to 0.15 mL) into the caudal vein of each rat.

-

Urethral Clamping: Clamp the opening of the urethra with a hemostat to prevent urination and allow for the accumulation of the radiopharmaceutical in the bladder.

-

Incubation: Maintain the anesthetized rats for 1 hour post-injection.

-

Organ Harvesting: At the end of the incubation period, sacrifice the animals. Carefully dissect and remove the intact bladder (with its contents) and the thyroid gland. Place each organ in a separate, pre-weighed counting container. The remaining carcass (excluding the tail) should also be placed in a separate container.

-

Radioactivity Measurement: Determine the radioactivity (in counts per minute) in each container using a gamma counter with consistent counting geometry for all samples.

-

Data Analysis:

-

Calculate the percentage of the injected dose present in the bladder, thyroid, and the rest of the carcass.

-

According to the USP standard, not less than 75% of the administered dose should be found in the bladder, and not more than 3% in the thyroid, for at least two out of three rats.

-

Conclusion

The cellular uptake of Iodohippurate sodium I-123 is a complex process orchestrated primarily by the OAT1 and OAT3 transporters in the renal proximal tubules. The activity of these transporters is finely tuned by a network of signaling pathways, offering potential avenues for modulating the renal handling of this and other renally cleared drugs. While specific kinetic data for iodohippurate remains to be fully elucidated, the information on related substrates provides a solid foundation for further research. The experimental protocols outlined in this guide offer a framework for researchers to investigate the transport of Iodohippurate sodium I-123 and to explore the impact of various factors on its cellular uptake. A deeper understanding of this mechanism is essential for optimizing its diagnostic use and for the development of new drugs that may interact with these critical renal transporters.

References

- 1. Key Role for the Organic Anion Transporters, OAT1 and OAT3, in the in vivo Handling of Uremic Toxins and Solutes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Renal elimination of p-aminohippurate (PAH) in response to three days of biliary obstruction in the rat. The role of OAT1 and OAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Radiation Dosimetry and Safety of Iodohippurate Sodium I-123

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodohippurate sodium I-123 (Ortho-iodohippurate, OIH) is a radiopharmaceutical agent utilized in diagnostic nuclear medicine for the evaluation of renal function. Its high extraction efficiency by the kidneys makes it a valuable tool for imaging the urinary tract and assessing renal plasma flow. This technical guide provides a comprehensive overview of the radiation dosimetry and safety profile of Iodohippurate sodium I-123, with a focus on quantitative data, experimental methodologies, and logical frameworks for assessment.

Pharmacokinetics and Biodistribution

Following intravenous administration, Iodohippurate sodium I-123 is rapidly cleared from the bloodstream by the renal system. The peak renal uptake typically occurs within 2 to 5 minutes post-injection, influenced by factors such as the patient's hydration status and renal function.[1] The compound exhibits reversible binding to plasma proteins (approximately 70%) and erythrocytes (about 30%).[1]

The primary mechanism of renal excretion is tubular secretion, accounting for roughly 80% of the clearance, with the remaining 20% undergoing glomerular filtration.[1] In individuals with normal renal function, approximately 70% of the administered dose is excreted in the urine within 30 minutes.[1] Hepatobiliary excretion is minimal, generally less than 0.4%, but can increase to as much as 5% in cases of severe renal impairment.[1]

Radiation Dosimetry

The estimation of absorbed radiation dose from Iodohippurate sodium I-123 is crucial for assessing the risk-benefit profile of diagnostic procedures. Dosimetry calculations are typically performed using the Medical Internal Radiation Dose (MIRD) schema, with biokinetic models provided by institutions such as the International Commission on Radiological Protection (ICRP).

Absorbed Dose Estimates

The following table summarizes the estimated absorbed radiation doses to various organs from the administration of Iodohippurate sodium I-123. These values are compiled from various sources and are presented as mGy/MBq.

| Organ | Absorbed Dose (mGy/MBq) |

| Bladder Wall | 1.90E-01 |

| Kidneys | 4.30E-02 |

| Uterus | 2.00E-02 |

| Ovaries | 1.80E-02 |

| Red Marrow | 1.50E-02 |

| Testes | 9.00E-03 |

| Total Body | 1.20E-02 |

Data compiled from multiple sources.

Effective Dose

The effective dose is a calculated quantity that represents the stochastic health risk to the whole body, which is the probability of cancer induction and genetic effects, from an exposure to ionizing radiation. For Iodohippurate sodium I-123, the effective dose is reported to be approximately 1.20E-02 mSv/MBq.[2] It is important to note that frequent bladder voiding can significantly reduce the radiation dose to the bladder wall and the overall effective dose.

Experimental Protocols